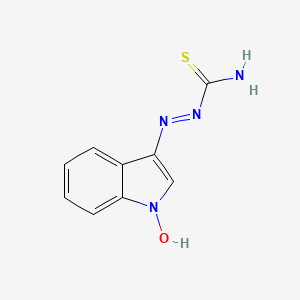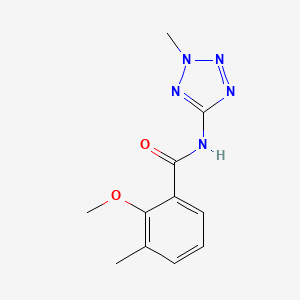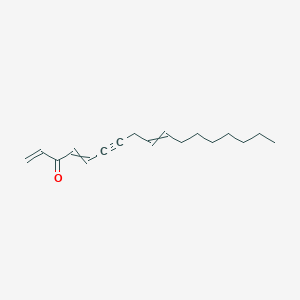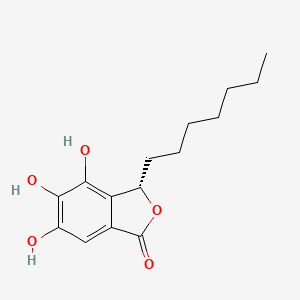
Dihydroxy(oxo)phosphanium;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihidroxi(oxo)fosfanio;urea es un compuesto con la fórmula química ( \text{H}2\text{PO}_2\text{NH}_2\text{CONH}_2 ).
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de dihidroxi(oxo)fosfanio;urea normalmente implica la reacción de derivados del ácido fosfórico con urea. Un método común es la reacción del ácido fosfórico con urea en condiciones controladas para formar el compuesto deseado. La reacción generalmente se lleva a cabo en un medio acuoso a temperaturas elevadas para asegurar una conversión completa {_svg_1}.
Métodos de Producción Industrial
La producción industrial de dihidroxi(oxo)fosfanio;urea involucra la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para eliminar impurezas y subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Dihidroxi(oxo)fosfanio;urea sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar compuestos de estado de oxidación superior.
Reducción: Puede reducirse para formar compuestos de estado de oxidación inferior.
Sustitución: Puede sufrir reacciones de sustitución donde uno o más átomos son reemplazados por otros átomos o grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo en condiciones controladas de temperatura y pH para asegurar selectividad y rendimiento .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido fosfórico, mientras que la reducción puede producir derivados de la fosfina .
Aplicaciones Científicas De Investigación
Dihidroxi(oxo)fosfanio;urea tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de dihidroxi(oxo)fosfanio;urea involucra su interacción con objetivos moleculares y vías específicos. Puede actuar como un aceptor de enlace de hidrógeno, formando complejos estables con varias moléculas. Esta propiedad se utiliza en sus aplicaciones en catálisis y ciencia de materiales .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a dihidroxi(oxo)fosfanio;urea incluyen:
Derivados del ácido fosfórico: Compuestos como el ácido fosfórico y sus ésteres.
Derivados de la urea: Compuestos como las ureas N-sustituidas y las tioureas.
Unicidad
Dihidroxi(oxo)fosfanio;urea es único debido a su doble funcionalidad, combinando las propiedades del ácido fosfórico y la urea. Esta doble funcionalidad le permite participar en una amplia gama de reacciones químicas y formar complejos estables con varias moléculas, lo que lo convierte en un compuesto versátil en investigación científica y aplicaciones industriales .
Propiedades
Número CAS |
807334-29-8 |
|---|---|
Fórmula molecular |
CH6N2O4P+ |
Peso molecular |
141.04 g/mol |
Nombre IUPAC |
dihydroxy(oxo)phosphanium;urea |
InChI |
InChI=1S/CH4N2O.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |
Clave InChI |
YPHLVXYYTAKMCV-UHFFFAOYSA-O |
SMILES canónico |
C(=O)(N)N.O[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)

